An In-depth Technical Guide to Sodium 3-(naphthalen-1-ylamino)propane-1-sulfonate
An In-depth Technical Guide to Sodium 3-(naphthalen-1-ylamino)propane-1-sulfonate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium 3-(naphthalen-1-ylamino)propane-1-sulfonate is an organic compound featuring a naphthalene moiety linked to a propane sulfonate chain via an amino group. Its chemical structure suggests potential utility in drug discovery and development, particularly as a scaffold or fragment in the design of novel therapeutic agents. The presence of the lipophilic naphthalene group allows for potential π-stacking interactions with aromatic residues in protein targets, while the hydrophilic sulfonate group enhances aqueous solubility.[1] The secondary amine and sulfonate functionalities also provide opportunities for hydrogen bonding.[1] This guide provides a comprehensive overview of the available technical data on this compound.
Chemical and Physical Properties
A summary of the key chemical and physical properties of Sodium 3-(naphthalen-1-ylamino)propane-1-sulfonate is presented in Table 1. This data has been aggregated from various chemical suppliers and databases.
Table 1: Chemical and Physical Properties of Sodium 3-(naphthalen-1-ylamino)propane-1-sulfonate
| Property | Value | Reference(s) |
| IUPAC Name | Sodium 3-(naphthalen-1-ylamino)propane-1-sulfonate | [2][3] |
| Synonyms | N-(1-Naphthyl)-3-aminopropanesulfonic acid sodium salt | |
| CAS Number | 104484-71-1 | [1][2][3][4][5] |
| Molecular Formula | C₁₃H₁₄NNaO₃S | [1][2][4] |
| Molecular Weight | 287.31 g/mol | [2] |
| Appearance | White to off-white or light pink powder/crystal | |
| Purity | Typically >95% or >98% | [1][4] |
| Solubility | Soluble in water | |
| Storage | 2-8°C, in a dark place under an inert atmosphere | [1][4] |
| SMILES | C1=CC=C2C(=C1)C=CC=C2NCCCS(=O)(=O)[O-].[Na+] | [1] |
| InChI | InChI=1S/C13H15NO3S.Na/c15-18(16,17)10-4-9-14-13-8-3-6-11-5-1-2-7-12(11)13;/h1-3,5-8,14H,4,9-10H2,(H,15,16,17);/q;+1/p-1 | [2] |
| InChIKey | HSOPFPPLFWZKJN-UHFFFAOYSA-M | [2] |
Synthesis
Plausible Experimental Protocol
This protocol is based on general procedures for the synthesis of N-substituted aminopropanesulfonic acids.
Materials:
-
1-Naphthalenamine
-
1,3-Propane sultone
-
Anhydrous solvent (e.g., acetonitrile, DMF, or toluene)
-
Base (e.g., triethylamine or potassium carbonate)
-
Sodium hydroxide
-
Ethanol
-
Diethyl ether
Procedure:
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In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-naphthalenamine (1.0 eq) in an anhydrous solvent.
-
Add a base (1.1 eq) to the solution to act as an acid scavenger.
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Slowly add a solution of 1,3-propane sultone (1.05 eq) in the same anhydrous solvent to the reaction mixture at room temperature. Caution: 1,3-propane sultone is a suspected carcinogen and should be handled with appropriate safety precautions in a fume hood.[6][7]
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the reaction mixture to remove any precipitated salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude zwitterionic intermediate, 3-(naphthalen-1-ylammonio)propane-1-sulfonate.
-
Dissolve the crude intermediate in a minimal amount of hot ethanol.
-
Add a stoichiometric amount of sodium hydroxide (1.0 eq) dissolved in ethanol to the solution.
-
Allow the solution to cool to room temperature and then place it in an ice bath to facilitate the precipitation of the sodium salt.
-
Collect the precipitate by vacuum filtration, wash with cold ethanol and then with diethyl ether.
-
Dry the resulting solid under vacuum to yield Sodium 3-(naphthalen-1-ylamino)propane-1-sulfonate.
Diagram 1: Plausible Synthesis Workflow
Caption: A plausible workflow for the synthesis of Sodium 3-(naphthalen-1-ylamino)propane-1-sulfonate.
Potential Applications in Drug Discovery
While there is a lack of published research detailing specific biological activities or applications, the structural features of Sodium 3-(naphthalen-1-ylamino)propane-1-sulfonate make it a compound of interest for screening libraries in drug discovery.
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Fragment-Based Drug Discovery (FBDD): The molecule can be considered a fragment that combines a key aromatic interacting motif (naphthalene) with a solubilizing and hydrogen bonding group (aminopropane sulfonate).
-
Scaffold for Library Synthesis: The secondary amine provides a reactive handle for further chemical modifications, allowing for the generation of a library of derivatives for structure-activity relationship (SAR) studies.
-
GPCR and Ion Channel Targeting: Chemical suppliers suggest its potential use in screening for targets such as G-protein coupled receptors (GPCRs), where the combination of aromatic and charged moieties can be beneficial for ligand binding.[1]
Diagram 2: Potential Molecular Interactions in Drug Discovery
Caption: Potential non-covalent interactions of the compound with a protein target.
Analytical Data
Detailed, publicly available analytical data such as ¹H NMR, ¹³C NMR, IR, or mass spectrometry for Sodium 3-(naphthalen-1-ylamino)propane-1-sulfonate is currently limited. Researchers acquiring this compound should perform their own analytical characterization to confirm its identity and purity.
Biological Activity and Signaling Pathways
To date, there are no published scientific studies that describe the biological activity of Sodium 3-(naphthalen-1-ylamino)propane-1-sulfonate or its involvement in any specific biological signaling pathways. Its utility as a modulator of any biological target remains to be experimentally validated.
Conclusion
Sodium 3-(naphthalen-1-ylamino)propane-1-sulfonate is a commercially available chemical compound with structural features that suggest its potential as a fragment or scaffold in drug discovery programs. However, a significant gap exists in the publicly available scientific literature regarding its synthesis, specific applications, and biological activity. The information provided in this guide is based on data from chemical suppliers and plausible chemical principles. Further research is required to fully elucidate the properties and potential of this compound for researchers, scientists, and drug development professionals.
References
- 1. sodium 3-(naphthalen-1-ylamino)propane-1-sulfonate;CAS No.:104484-71-1 [chemshuttle.com]
- 2. 104484-71-1[Sodium 3-(naphthalen-1-ylamino)propane-1-sulfonate]- Acmec Biochemical [acmec.com.cn]
- 3. Sodium 3-(Naphthalen-1-ylamino)propane-1-sulfonate,104484-71-1-Chemicalbridge-Chemicalbridge [chemicalbridge.co.uk]
- 4. Sodium 3-(naphthalen-1-ylamino)propane-1-sulfonate - Lead Sciences [lead-sciences.com]
- 5. Sodium 3-(naphthalen-1-ylamino)propane-1-sulfonate | 104484-71-1 [sigmaaldrich.com]
- 6. publications.iarc.who.int [publications.iarc.who.int]
- 7. 1,3-Propane sultone - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide - NCBI Bookshelf [ncbi.nlm.nih.gov]
